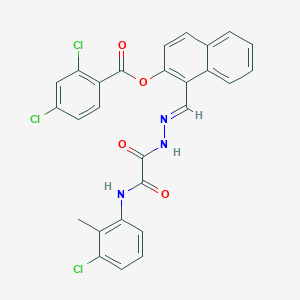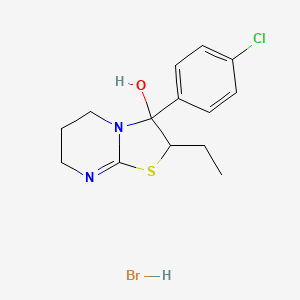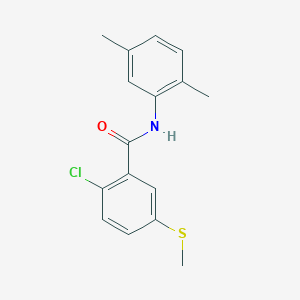
1-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include multiple aromatic rings and functional groups such as chloro, methylanilino, oxo, acetyl, carbohydrazonoyl, and dichlorobenzoate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the anilino intermediate: This involves the reaction of 3-chloro-2-methylaniline with an appropriate acylating agent to introduce the oxo and acetyl groups.
Hydrazone formation: The anilino intermediate is then reacted with hydrazine to form the carbohydrazonoyl group.
Coupling with naphthyl and dichlorobenzoate: The final step involves coupling the hydrazone intermediate with 2-naphthyl 2,4-dichlorobenzoate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro and methylanilino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
- 2-((3,4-Dichloroanilino)(oxo)acetyl)hydrazinecarboxamide
Uniqueness
1-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
881459-14-9 |
|---|---|
Fórmula molecular |
C27H18Cl3N3O4 |
Peso molecular |
554.8 g/mol |
Nombre IUPAC |
[1-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C27H18Cl3N3O4/c1-15-21(29)7-4-8-23(15)32-25(34)26(35)33-31-14-20-18-6-3-2-5-16(18)9-12-24(20)37-27(36)19-11-10-17(28)13-22(19)30/h2-14H,1H3,(H,32,34)(H,33,35)/b31-14+ |
Clave InChI |
CWQODXKDIUQZTI-XAZZYMPDSA-N |
SMILES isomérico |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)





![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)






